molecular formula C17H25N3O3 B1212366 11-(3-Azidophenoxy)undecanoic acid CAS No. 65114-63-8

11-(3-Azidophenoxy)undecanoic acid

Cat. No.: B1212366
CAS No.: 65114-63-8
M. Wt: 319.4 g/mol
InChI Key: HQWLHCVQQAVUEF-UHFFFAOYSA-N
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Description

11-(3-Azidophenoxy)undecanoic acid is a bifunctional fatty acid derivative characterized by an undecanoic acid backbone substituted at the 11th carbon with a 3-azidophenoxy group. The azide group confers unique reactivity for "click chemistry," enabling selective crosslinking or functionalization in materials science and biomedicine .

Properties

CAS No.

65114-63-8

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

IUPAC Name

11-(3-azidophenoxy)undecanoic acid

InChI

InChI=1S/C17H25N3O3/c18-20-19-15-10-9-11-16(14-15)23-13-8-6-4-2-1-3-5-7-12-17(21)22/h9-11,14H,1-8,12-13H2,(H,21,22)

InChI Key

HQWLHCVQQAVUEF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OCCCCCCCCCCC(=O)O)N=[N+]=[N-]

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCCCCCC(=O)O)N=[N+]=[N-]

Synonyms

OMAPUA
omega-(3-azidophenoxy)undecanoic acid
omega-(m-azidophenoxy)undecanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares 11-(3-Azidophenoxy)undecanoic acid with structurally similar undecanoic acid derivatives, focusing on synthesis, functional properties, and biological interactions.

Substituent Groups and Reactivity
Compound Name Substituent Group Key Reactivity/Applications
This compound 3-Azidophenoxy Click chemistry, bioconjugation, polymer crosslinking (inferred)
11-Aminoundecanoic acid Amino Nylon-11 precursor; harsh synthesis conditions (high temp/pressure)
11-Bromoundecanoic acid Bromo Intermediate for surfactants/polymers; requires HBr
11-(Dansylamino)undecanoic acid Dansylamino (fluorescent tag) Binds fatty acid-binding proteins (FABP) with 1:1 stoichiometry
11-[(Mercaptocarbonyl)oxy]undecanoic acid Mercaptocarbonyl High FabH protein binding affinity (ΔG = -9.2 kcal/mol)
11-(Fluorophenoxy)undecanoic acid Fluorophenoxy Polyhydroxyalkanoate biosynthesis in P. putida
11-(Methylsulfinyl)undecanoic acid Methylsulfinyl Natural product with sulfur-based polarity; isolated from Capsicum

Key Observations :

  • Azide vs. Mercaptocarbonyl : The azide group offers orthogonal reactivity for click chemistry, whereas mercaptocarbonyl derivatives exhibit strong protein binding (e.g., FabH) due to sulfur interactions .
  • Amino vs. Bromo: Amino derivatives face synthesis challenges (e.g., high-pressure amidation), while bromo analogs require hazardous reagents like HBr .

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